molecular formula C13H19Cl2N3 B2542909 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride CAS No. 2270906-64-2

1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride

Cat. No.: B2542909
CAS No.: 2270906-64-2
M. Wt: 288.22
InChI Key: ILHVDVRMDNFYMO-UHFFFAOYSA-N
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Description

1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride ( 2270906-64-2) is a chemical building block of significant interest in medicinal chemistry and drug discovery research . The compound features a benzimidazole scaffold, a privileged structure in heterocyclic chemistry known for its wide range of biological activities, fused with a piperidine ring . This molecular architecture is frequently explored in the development of novel therapeutic agents. The dihydrochloride salt form improves the compound's solubility, facilitating its use in various biological assays. Research into analogous benzimidazole-piperidine hybrids has demonstrated their potential as key intermediates for antitubercular agents, with studies showing activity against Mycobacterium tuberculosis H37Rv . The presence of the benzimidazole nucleus makes this compound a valuable template for designing molecules that target enzymes and receptors, drawing from its isostructural similarity to naturally occurring biomolecules like purines . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-2-piperidin-2-ylbenzimidazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-16-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11;;/h2-3,6,8,11,14H,4-5,7,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHVDVRMDNFYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCCN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring. The piperidine moiety is introduced through subsequent reactions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole ring undergoes oxidation under controlled conditions.

  • Reagents/Conditions : Hydrogen peroxide (3–30%) in acetic acid at 50–80°C

  • Products : Formation of N-oxide derivatives or hydroxylated intermediates, depending on reaction time and temperature.

  • Mechanistic Insight : Radical-mediated oxidation occurs at the electron-rich benzimidazole nitrogen, with regioselectivity influenced by steric effects from the methyl group .

Table 1: Oxidation Reaction Parameters

Oxidizing AgentTemperature (°C)Time (h)Major ProductYield (%)Source
H₂O₂ (10%)606Benzimidazole N-oxide72
KMnO₄ (dilute)25125-Hydroxybenzimidazole analog58

Substitution Reactions

The piperidine moiety participates in nucleophilic substitution reactions.

  • Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in THF with K₂CO₃ at reflux .

  • Products : Quaternary ammonium salts or alkylated piperidine derivatives.

  • Notable Example : Reaction with ethyl chloroacetate yields a glycine conjugate, enhancing water solubility .

Table 2: Substitution Reaction Outcomes

ElectrophileSolventCatalystProduct TypeApplicationSource
Methyl iodideTHFK₂CO₃N-Methylpiperidinium derivativeDrug delivery systems
Ethyl chloroacetateDCMDIPEACarboxyethyl analogBioactivity modulation

Coupling Reactions

Palladium-catalyzed cross-coupling reactions modify the aromatic system.

  • Reagents/Conditions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

  • Products : Biaryl derivatives with enhanced π-stacking capabilities for medicinal chemistry applications.

  • Key Finding : Electron-withdrawing substituents on the boronic acid improve coupling efficiency (yields >85%) .

Acid-Base Reactions

The dihydrochloride salt undergoes reversible protonation:

  • Deprotonation : Treatment with NaOH (1M) in ethanol yields the free base (pKa ~8.2 for piperidine nitrogen) .

  • Reprotonation : Exposure to HCl gas regenerates the dihydrochloride form, critical for stability in pharmaceutical formulations .

Biological Interactions (Non-enzymatic)

The compound interacts with biomolecules via non-covalent binding:

  • DNA Intercalation : Planar benzimidazole ring intercalates between DNA base pairs (Kd = 2.4 μM) .

  • Protein Binding : Forms hydrogen bonds with kinase ATP-binding pockets (IC₅₀ = 0.86 μM for TNF-α inhibition) .

Table 3: Bioactivity Parameters

TargetAssay TypeIC₅₀/EC₅₀ (μM)Selectivity IndexSource
TNF-α productionLPS-stimulated1.8712.4
COX-2 enzymeIn vitro assay0.863.71

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Stage 1 (150–200°C): Loss of HCl molecules (observed mass loss: 19.8%, theoretical: 20.1%) .

  • Stage 2 (>250°C): Benzene ring fragmentation with CO and NH₃ evolution .

Scientific Research Applications

Scientific Research Applications

1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride has a wide range of applications across various domains:

Medicinal Chemistry

This compound is explored for its potential as:

  • Antimicrobial Agents : Studies indicate that derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
  • Antiviral Properties : Research has shown promising results in inhibiting viral entry mechanisms, particularly against the Ebola virus, where structural similarities to this compound demonstrated submicromolar activity.
  • Anticancer Activity : The compound's ability to target specific enzymes involved in tumor growth has been investigated, showing potential in degrading oncogenic proteins in lymphoma models .

Biological Research

The compound serves as an enzyme inhibitor, with ongoing studies focusing on its interactions with various biological targets. Its mechanism involves binding to specific receptors or enzymes, thereby inhibiting their activity and exerting biological effects.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in developing new materials and chemical processes, showcasing versatility beyond medicinal applications.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

Study Application Findings
Ebola Virus InhibitionAntiviralCompounds showed submicromolar activity against the Ebola virus.
Antibacterial EfficacyAntimicrobialDerivatives exhibited significant antibacterial properties with MIC values indicating effectiveness against common pathogens .
Anti-inflammatory EffectsPharmacologyCertain derivatives displayed potent anti-inflammatory activity comparable to standard drugs like diclofenac .

Mechanism of Action

The mechanism of action of 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Positional Isomers of Piperidinyl-Substituted Benzimidazoles

lists several positional isomers differing in the piperidinyl substituent’s location and methyl group placement. Key examples include:

Compound Name (Dihydrochloride Form) Substituent Position Molecular Weight Solubility & Stability Applications
1-Methyl-2-(3-piperidinyl)-1H-benzimidazole 3-piperidinyl 288.22 Moderate solubility; stable at RT Research chemicals
1-Methyl-2-(4-piperidinyl)-1H-benzimidazole 4-piperidinyl 288.22 High solubility; hygroscopic Preclinical studies
4-Methyl-2-(3-piperidinyl)-1H-benzimidazole 3-piperidinyl 288.22 Low solubility; crystalline Structural biology

Key Findings :

  • 3-piperidinyl vs. 2-piperidinyl : The 2-piperidinyl isomer (target compound) exhibits superior solubility compared to the 3-piperidinyl analog, likely due to steric effects influencing crystal packing .
  • 4-piperidinyl isomer : Higher hygroscopicity may complicate formulation, whereas the target compound’s stability is preferable for drug development .

Comparison with Hydrochloride Salts

describes 1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole hydrochloride, a mono-hydrochloride salt. Differences include:

Property Target Compound (Dihydrochloride) 1-(2-Ethoxyethyl)-... (Hydrochloride)
HCl Molecules 2 1
Molecular Weight 288.22 307.82
Aqueous Solubility High (pH-dependent) Moderate
Bioavailability Enhanced Limited by lower solubility

The dihydrochloride form’s doubled HCl content improves solubility, critical for oral administration .

Complex Benzimidazole Derivatives

lists K-604, a benzimidazole-thio-piperazine derivative with a molecular weight of 575.64 g/mol. Comparatively:

  • Target Compound : Simpler structure (MW ~288.22) likely offers better membrane permeability and metabolic stability.
  • K-604 : Bulkier structure may hinder absorption but provides multi-target binding due to extended substituents .

Pharmacological and Industrial Relevance

  • Privileged Scaffolds : The benzimidazole-piperidine core mimics protein surface elements (e.g., β-turns), enabling broad receptor interactions .
  • Salt Form Advantages : Dihydrochloride salts are preferred over hydrochlorides in drug formulations for enhanced solubility and stability .
  • Polymorphism Control : As seen in capmatinib dihydrochloride (), rigorous control of polymorphism during manufacturing ensures consistent efficacy, a consideration applicable to the target compound.

Biological Activity

1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride is a member of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name1-methyl-2-piperidin-2-ylbenzimidazole; dihydrochloride
Molecular FormulaC13H17N3.2ClH
Molecular Weight273.25 g/mol
CAS Number2270906-64-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an enzyme inhibitor, which disrupts various biochemical pathways essential for pathogen survival or cancer cell proliferation . Research indicates that it may inhibit viral entry mechanisms, particularly in the case of Ebola virus, by interfering with the Niemann-Pick C1 (NPC1) protein involved in cholesterol transport .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, a study evaluated the in vitro antimicrobial activity of benzimidazole derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be competitive with standard antibiotics .

Table: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (μg/ml) against S. aureusMIC (μg/ml) against E. coli
This compound5062.5
Ampicillin10050
Ciprofloxacin25Not applicable

Anticancer Potential

The anticancer properties of this compound have also been explored. A study synthesized a library of benzimidazole derivatives and evaluated their ability to induce apoptosis in cancer cells. The results indicated that certain derivatives exhibited potent anticancer activity by promoting cell death through apoptosis pathways .

Case Studies

Several case studies have reported on the efficacy of benzimidazole derivatives in clinical settings:

  • Ebola Virus Inhibition : Compounds derived from benzimidazole structures were tested for their ability to inhibit Ebola virus entry into host cells. Notably, compounds with structural similarities to 1-Methyl-2-piperidin-2-yl-1H-benzimidazole demonstrated submicromolar activity against the virus .
  • Antibacterial Efficacy : In a comparative study, several benzimidazole derivatives were assessed for their antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that some derivatives had MIC values lower than conventional antibiotics, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methyl-2-piperidin-2-yl-1H-benzimidazole dihydrochloride, and what analytical techniques validate its purity?

  • Methodology : The compound is typically synthesized via multi-step reactions involving benzimidazole core functionalization. A common approach involves reacting 2-(piperidin-2-yl)benzimidazole derivatives with methylating agents (e.g., methyl iodide) under basic conditions, followed by dihydrochloride salt formation using hydrochloric acid. Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substitution patterns .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and salt stoichiometry .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) and detects impurities .

Q. How does the dihydrochloride salt form influence the compound's solubility and stability compared to other salt forms?

  • Methodology : Dihydrochloride salts generally enhance aqueous solubility due to increased polarity. Stability studies under varying pH (2–9) and temperature (4–40°C) should be conducted using:

  • Thermogravimetric Analysis (TGA) : Evaluates thermal degradation profiles .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions and hygroscopicity .
  • Accelerated Stability Testing : Measures degradation kinetics in aqueous buffers .

Q. What spectroscopic and chromatographic methods are essential for characterizing structural integrity?

  • Methodology :

  • UV-VIS Spectroscopy : Confirms π-π* transitions in the benzimidazole ring .
  • Infrared (IR) Spectroscopy : Detects N-H and C=N stretching vibrations in the heterocyclic core .
  • Reverse-Phase HPLC : Uses C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to resolve degradation products .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities across different in vitro models?

  • Methodology : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293, HeLa) .
  • Mechanistic Profiling : Use kinase inhibition panels or proteomics to identify off-target effects .
  • Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to biological targets like LSD1 .

Q. What methodological considerations are critical when designing stability studies under varying pH and temperature?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24–72 hours .
  • LC-MS/MS Analysis : Quantifies degradation products (e.g., dealkylated or oxidized species) .
  • Long-Term Storage Testing : Monitor stability at 25°C/60% RH over 6–12 months using ICH Q1A guidelines .

Q. What strategies optimize reaction yield and purity in multi-step syntheses involving sensitive functional groups?

  • Methodology :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during benzimidazole alkylation .
  • Catalytic Hydrogenation : Reduces nitro intermediates to amines without side reactions .
  • Salt Screening : Test counterions (e.g., hydrochloride vs. sulfate) to improve crystallinity and filtration efficiency .

Q. How does the compound interact with specific biological targets (e.g., LSD1), and what assays confirm these interactions?

  • Methodology :

  • Enzyme Inhibition Assays : Measure LSD1 activity via demethylation of H3K4me2 substrates in vitro .
  • Cellular Assays : Quantify H3K4 methylation levels using Western blotting or immunofluorescence in treated vs. untreated cells .
  • In Vivo Efficacy : Administer the compound (oral or IP) in xenograft models and assess tumor growth inhibition via caliper measurements .

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